molecular formula C20H18ClN3O4 B2489860 1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 867135-97-5

1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone

Cat. No. B2489860
CAS RN: 867135-97-5
M. Wt: 399.83
InChI Key: BVFCOZVLKQDKDF-UHFFFAOYSA-N
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Description

The compound “1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Molecular Structure Analysis

The molecular formula of the compound is C13H12ClNO3 and its molecular weight is 265.69 . The specific molecular structure analysis was not found in the available resources.

Scientific Research Applications

Antifungal Properties

Quinoline derivatives, including our compound of interest, have demonstrated antifungal activity . They can inhibit fungal growth and are potential candidates for developing antifungal drugs. Researchers explore their effectiveness against various fungal pathogens.

Antibacterial Activity

Quinolines exhibit antibacterial properties against Gram-positive and Gram-negative bacteria . Our compound may serve as a lead structure for designing novel antibacterial agents. Investigating its mechanism of action and optimizing its efficacy are crucial areas of study.

Antiviral Potential

Quinoline-based compounds have shown promise as antiviral agents . Researchers investigate their ability to inhibit viral replication, particularly against RNA viruses. Our compound could be evaluated for antiviral activity, potentially targeting specific viruses.

Anticancer Research

Quinoline derivatives possess anticancer properties . They interfere with cancer cell proliferation, induce apoptosis, and inhibit tumor growth. Our compound might be explored as a potential chemotherapeutic agent. Preclinical studies and mechanistic investigations are essential.

Malaria Treatment

Quinolines have a historical association with malaria treatment . Compounds containing the quinoline moiety, like our target compound, have been investigated for antimalarial activity. Researchers assess their potency against Plasmodium species and explore novel drug combinations.

Cardiovascular Applications

Some quinoline derivatives exhibit cardiovascular effects . Researchers study their impact on heart function, blood vessels, and related pathologies. Our compound’s potential role in cardiovascular health warrants investigation.

Heterocyclic Synthesis

Our compound, 1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone, serves as an intermediate for synthesizing heterocyclic compounds . These compounds often play critical roles in drug discovery and medicinal chemistry.

Spiroacetals and Natural Products

Spiroacetals derived from allylation of cycloalkanones are found in natural compounds with pheromonal activity . Investigating our compound’s potential in this context could reveal novel bioactive molecules.

Mechanism of Action

properties

IUPAC Name

1-[3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-11(25)24-16(9-15(23-24)17-5-4-6-28-17)13-7-12-8-18(26-2)19(27-3)10-14(12)22-20(13)21/h4-8,10,16H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFCOZVLKQDKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=C(N=C4C=C(C(=CC4=C3)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone

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